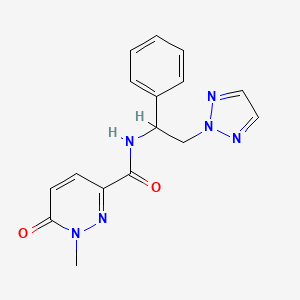

1-methyl-6-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-6-oxo-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c1-21-15(23)8-7-13(20-21)16(24)19-14(11-22-17-9-10-18-22)12-5-3-2-4-6-12/h2-10,14H,11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTSZGMIIUYAGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-6-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide is a hybrid molecule that combines the dihydropyridazine and triazole moieties. These types of compounds have garnered attention due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

Anticancer Activity

Research has demonstrated that compounds containing triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that triazole-based compounds can inhibit cell growth across various cancer cell lines. The compound has been noted for its potential to inhibit growth in specific cancer types, with IC50 values indicating effective concentrations for therapeutic applications.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.02 |

| Compound B | HT-29 | 74.28 |

| Target Compound | A549 | TBD |

Antibacterial Activity

The antibacterial activity of similar triazole derivatives has been documented extensively. For example, compounds with triazole moieties have shown promising results against various bacterial strains, suggesting that the compound may share similar properties.

Table 2: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 16 µg/mL |

| Compound B | S. aureus | 32 µg/mL |

| Target Compound | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been investigated. Studies have indicated that triazole derivatives can effectively inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.

Table 3: COX Inhibition by Triazole Derivatives

| Compound | COX Inhibition (IC50 µM) |

|---|---|

| Compound A | 0.12 |

| Target Compound | TBD |

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Interaction : It may interact with specific receptors that regulate cellular signaling pathways related to cancer and inflammation.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, which could be a mechanism for its anticancer activity.

Case Studies

A recent study investigated the synthesis and biological evaluation of similar pyridazine-triazole hybrids. The findings indicated that these compounds exhibited significant inhibition against α-glucosidase, which is relevant in diabetes management, alongside notable cytotoxicity against cancer cell lines without affecting normal cells.

Q & A

Q. What are the typical synthetic routes for this compound, and how are reaction intermediates characterized?

The synthesis involves multi-step organic reactions, including cyclization of β-ketoesters or analogous precursors under acidic conditions to form the dihydropyridazine core, followed by coupling with the triazole-containing ethylamine moiety. Key intermediates are characterized using H/C NMR, HPLC, and LC-MS to verify structural integrity and purity .

Q. Which analytical techniques are essential for structural validation of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (1D and 2D experiments) resolves stereochemistry and functional group connectivity. Purity is assessed via HPLC with UV/Vis or MS detection. X-ray crystallography may be employed for absolute configuration determination .

Q. What functional groups in this compound influence its reactivity and biological interactions?

The triazole ring enhances hydrogen-bonding potential and metabolic stability, the dihydropyridazine core contributes to π-π stacking interactions, and the carboxamide group facilitates target binding via hydrogen bonding. These features are critical for enzyme inhibition studies .

Q. How is the compound’s solubility and stability assessed in aqueous and organic solvents?

Solubility is tested in DMSO, PBS (pH 7.4), and ethanol using nephelometry. Stability under physiological conditions is evaluated via accelerated degradation studies (40°C, 75% humidity) monitored by HPLC and LC-MS to identify decomposition products .

Q. What preliminary assays are used to evaluate its biological activity?

Enzyme inhibition assays (e.g., kinase or protease panels) and cell viability tests (MTT/XTT) are conducted at 1–100 µM concentrations. Dose-response curves (IC/EC) are generated with triplicate measurements to ensure reproducibility .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield during the coupling step of the triazole-ethylamine moiety?

Systematic optimization of coupling agents (e.g., HATU vs. EDCI), base selection (DIPEA vs. TEA), and solvent polarity (DMF vs. THF) is performed. Reaction progress is tracked via TLC or in-situ IR spectroscopy. Yields >70% are achievable with rigorous exclusion of moisture .

Q. What strategies resolve contradictions in reported biological activities across different assay systems?

Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Perform molecular dynamics simulations to assess target conformational flexibility or use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How do structural modifications to the triazole or phenyl groups affect target binding affinity?

Introduce substituents (e.g., halogens, methyl groups) via Suzuki-Miyaura coupling or click chemistry. Compare binding modes using molecular docking (AutoDock Vina) and validate with surface plasmon resonance (SPR). Quantitative structure-activity relationship (QSAR) models identify critical steric/electronic parameters .

Q. What advanced techniques characterize the compound’s interaction with serum proteins in pharmacokinetic studies?

Use equilibrium dialysis or ultrafiltration to measure plasma protein binding. Circular dichroism (CD) spectroscopy detects conformational changes in serum albumin upon compound binding. LC-MS/MS quantifies free vs. bound fractions .

Q. How are metabolic pathways and potential toxic metabolites predicted during preclinical development?

Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via UPLC-QTOF-MS. Use computational tools like MetaSite or GLORY to predict Phase I/II metabolism. Reactive intermediates (e.g., epoxides) are trapped with glutathione and identified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.